2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide
CAS No.:
Cat. No.: VC8825621
Molecular Formula: C20H19NOS
Molecular Weight: 321.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H19NOS |
|---|---|
| Molecular Weight | 321.4 g/mol |
| IUPAC Name | 2,2-diphenyl-N-(2-thiophen-2-ylethyl)acetamide |
| Standard InChI | InChI=1S/C20H19NOS/c22-20(21-14-13-18-12-7-15-23-18)19(16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-12,15,19H,13-14H2,(H,21,22) |
| Standard InChI Key | YUXQHRXMMVLUFX-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
| Canonical SMILES | C1=CC=C(C=C1)C(C2=CC=CC=C2)C(=O)NCCC3=CC=CS3 |
Introduction
2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide is a complex organic compound that incorporates both phenyl and thiophene rings into its structure. This compound is of interest in various fields of chemistry due to its unique structural features and potential applications. In this article, we will delve into the properties, synthesis, and potential uses of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide, drawing from diverse and authoritative sources.
Spectroscopic Data
SpectraBase provides access to mass spectrometry (MS) data for this compound, which can be useful for identification and analysis in chemical research .
Potential Applications
While specific applications of 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide are not extensively documented, compounds with similar structures are often explored for their biological activity, optical properties, or as intermediates in pharmaceutical synthesis.
N-Ethyl-2-hydroxy-2,2-di-thiophen-2-yl-acetamide
-
Molecular Formula: C12H13NO2S2
-
Molecular Weight: 267.367 g/mol
This compound, like 2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide, incorporates thiophene rings but lacks phenyl groups .
2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide
-
Molecular Formula: C15H15ClN2O2S
-
Molecular Weight: 322.8 g/mol
This compound includes a thiophene ring with a chlorobenzoyl group, differing significantly from the phenyl-substituted compound .
Data Table: Comparison of Related Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|
| 2,2-Diphenyl-N-[2-(2-thienyl)ethyl]acetamide | C20H19NOS | 321.44 |
| N-Ethyl-2-hydroxy-2,2-di-thiophen-2-yl-acetamide | C12H13NO2S2 | 267.367 |
| 2-Amino-N-(3-(2-chlorobenzoyl)-5-ethylthiophen-2-yl)acetamide | C15H15ClN2O2S | 322.8 |
This table highlights the differences in molecular structure and weight among these compounds, emphasizing their distinct chemical properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume